4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrooxazole
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Overview
Description
4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(pyridin-4-yl)benzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst to form the oxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)-4,5-dihydrooxazole
- 4,4-Dimethyl-2-(4-(pyridin-2-yl)phenyl)-4,5-dihydrooxazole
- 4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrothiazole
Uniqueness
4,4-Dimethyl-2-(4-(pyridin-4-yl)phenyl)-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This combination imparts distinct electronic and steric properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
4,4-dimethyl-2-(4-pyridin-4-ylphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C16H16N2O/c1-16(2)11-19-15(18-16)14-5-3-12(4-6-14)13-7-9-17-10-8-13/h3-10H,11H2,1-2H3 |
InChI Key |
MPHKOEBLTJMOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C3=CC=NC=C3)C |
Origin of Product |
United States |
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